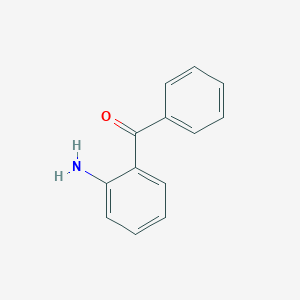

2-Aminobenzophenone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 2-Aminobenzophenone can be synthesized through several methods:

From 2-Aminobenzonitrile and Benzene: The amino-nitrile is dissolved in dry dichloromethane, and benzene is added.

From Substituted Anilines: The anilines are first protected as acetanilides by reacting with acetic anhydride. These are then benzoylated with (trichloromethyl)benzene in the presence of aluminum-generated 2-acetamidobenzophenone.

Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of 2-nitrobenzophenone or the reduction of 2-azidobenzophenone using iron(II) sulfate heptahydrate and ammonia .

化学反応の分析

Friedel-Crafts Acylation

This method involves reacting anthranilic acid derivatives with aryl compounds under acidic conditions (e.g., AlCl₃ or trifluoromethanesulfonic acid).

-

Example : Anthranilic acid nitrile reacts with benzene in dichloromethane at 60–80°C to yield 2-aminobenzophenone (88% yield) .

-

Key conditions :

-

Catalyst: Triflic acid or AlCl₃

-

Solvent: CH₂Cl₂ or benzene

-

Temperature: 60–80°C

-

Grignard Reagent Addition

Nucleophilic addition of Grignard reagents to 2-aminobenzonitrile forms imine intermediates, which hydrolyze to 2-aminobenzophenones.

Aryne-Based Molecular Rearrangement

Acyl hydrazides undergo aryne insertion followed by alkylation and elimination to form protected 2-aminobenzophenones (e.g., isopropyl carbamate derivatives). Deprotection with HCl or AlCl₃ yields free 2-aminobenzophenones (85–92% yield) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl hydrazide formation | DIAD, aryne insertion | 67% |

| Carbamate deprotection | HCl (12 M), dioxane, 110°C | 88% |

| Bromination | NBS, para-directed | 90% |

Alkylation and Acylation

The amino group undergoes alkylation with malonate esters or alkyl halides under basic conditions (NaH, Cs₂CO₃) .

-

Example : Reaction with tert-butyl bromoacetate at 20–50°C yields substituted derivatives (up to 82% yield) .

Deprotection Strategies

Protected 2-aminobenzophenones (e.g., carbamates) are deprotected via:

Electrophilic Substitution

The para position of the benzophenone ring undergoes bromination or chlorination.

Schiff Base Formation

Condensation with carbonyl compounds forms bidentate ligands for metal complexes.

-

Example : Pd(II) complexes with this compound-based Schiff bases exhibit intercalative DNA binding and antitumor activity .

Ultrasound-Assisted Reactions

Ultrasound irradiation reduces reaction times from hours to minutes.

-

Example : Synthesis of 2,1-benzisoxazoles followed by Fe/acetic acid reduction yields 2-aminobenzophenones (76% yield in 5–6 minutes) .

Solvent-Free Protocols

Dodecatungstolicic acid/P₂O₅ catalyzes Schiff base formation without solvents (51% antioxidant activity) .

科学的研究の応用

Anticancer Activity

Research has demonstrated that derivatives of 2-aminobenzophenone exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents . The synthesis of these derivatives often utilizes this compound as a starting material, showcasing its importance in drug discovery.

Neurological Disorders

2-Aminobenzophenones have been investigated for their effects on neurological disorders. They serve as intermediates in the synthesis of compounds that act on the central nervous system, potentially offering therapeutic benefits for conditions such as anxiety and depression .

Anti-inflammatory Agents

The compound has also been explored for its anti-inflammatory properties. Research indicates that certain this compound derivatives can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Synthesis of Heterocycles

This compound is extensively used as a precursor for synthesizing various heterocyclic compounds such as quinolines, quinazolines, and benzodiazepines. These compounds are significant due to their diverse biological activities and applications in pharmaceuticals .

| Heterocyclic Compound | Application |

|---|---|

| Quinolines | Antimicrobial agents |

| Quinazolines | Anticancer agents |

| Benzodiazepines | Anxiolytic medications |

Ligand Development

Recent studies have focused on developing metal complexes using this compound as a ligand. These complexes have shown promise in biological applications, including DNA binding and anticancer activities . The ability to form stable complexes makes ABP a valuable component in coordination chemistry.

Synthesis Methodologies

A variety of synthetic methodologies have been developed for producing this compound and its derivatives:

- Friedel-Crafts Reaction : Traditional methods involve using aluminum chloride to facilitate the Friedel-Crafts reaction, allowing for efficient synthesis from anthranilic acid .

- Green Chemistry Approaches : Recent advancements include the use of diacetoxy iodobenzene as a green catalyst for synthesizing this compound from isatoic anhydride under microwave conditions, emphasizing sustainability in chemical processes .

Pharmacological Studies

Numerous pharmacological studies have been conducted to evaluate the efficacy of this compound derivatives against various diseases:

作用機序

2-Aminobenzophenone exerts its effects through various mechanisms:

GABA Receptor Modulation: It modulates GABA receptor-mediated currents, which can affect neuronal activity.

Molecular Targets: It targets GABA receptors and other molecular pathways involved in neurotransmission.

類似化合物との比較

2-Aminobenzophenone is unique due to its specific structural features and applications. Similar compounds include:

2-Aminophenyl Phenyl Ketone: Similar in structure but differs in specific applications.

2-Benzoylaniline: Another name for this compound, highlighting its structural similarity.

2-Amino-3-Benzoylthiophenes: These compounds act as allosteric enhancers at the adenosine receptor.

生物活性

2-Aminobenzophenone (ABP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and various applications of ABP and its derivatives.

Overview of this compound

This compound is an organic compound characterized by an amino group attached to the benzophenone structure. Its chemical formula is CHNO, and it has been synthesized through various methods, including the reaction of acyl hydrazides with arynes, which enhances its versatility as a precursor for bioactive molecules .

Biological Activities

The biological activities of this compound and its derivatives encompass a wide range of pharmacological effects, including:

- Anticancer Activity : Several studies have demonstrated that ABP exhibits potent cytotoxic effects against various cancer cell lines. For instance, derivatives of ABP have shown significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The introduction of the amino group at the ortho position is crucial for enhancing growth inhibition .

- Antibacterial Properties : Research has indicated that 2-amino-5-chlorobenzophenone derivatives possess strong antibacterial and antibiofilm activities against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The structure-activity relationship analysis suggests that different substitutions at the amino group can modulate these activities.

- Receptor Antagonism : Certain derivatives have been identified as potent antagonists for specific receptors, including the hBK B1 receptor. These compounds exhibit high receptor occupancy in central nervous system models without being substrates for P-glycoprotein-mediated efflux, indicating their potential for neurological applications .

Structure-Activity Relationships (SAR)

The SAR studies conducted on this compound derivatives reveal that modifications to the benzophenone scaffold can significantly influence their biological activity. Key findings include:

- Cytotoxicity : Compounds with specific substitutions on the aromatic rings showed varied inhibitory effects on cancer cell lines, with IC50 values ranging from 5.99 µM to 18.30 µM . The presence of electron-withdrawing groups at certain positions enhances cytotoxicity.

- Binding Affinity : The binding affinity to biological targets is often enhanced by optimizing the hydrophobic interactions through appropriate substitutions on the aromatic rings .

Case Studies

- Anticancer Activity :

- Antibacterial Studies :

- DNA Binding Studies :

Data Table: Summary of Biological Activities

| Activity Type | Compound/Derivative | Target/Organism | IC50/Effectiveness |

|---|---|---|---|

| Anticancer | This compound | Colo 205, MCF-7 | IC50 < 100 nM |

| Antibacterial | 2-Amino-5-chlorobenzophenone | Staphylococcus aureus | Effective at low µM |

| Receptor Antagonism | Novel ABP Derivatives | hBK B1 receptor | High occupancy |

| DNA Binding | ABP Complexes | CT-DNA | Intercalation confirmed |

特性

IUPAC Name |

(2-aminophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOBFOXLCJIFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182592 | |

| Record name | 2-Aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-77-0 | |

| Record name | 2-Aminobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Benzoylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY4HY89TQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-aminobenzophenone?

A1: The molecular formula of this compound is C13H11NO, and its molecular weight is 197.23 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic spectroscopic features. For instance, it shows distinct peaks in its 1H and 13C NMR spectra, confirming its structure. []

Q3: How does the molecular structure of this compound influence its properties?

A3: The presence of both an amino group and a benzophenone moiety in its structure gives this compound its unique reactivity. The amino group can participate in nucleophilic reactions, while the benzophenone group offers sites for electrophilic attack and can engage in various cyclization reactions. [, , , , ]

Q4: What are some common synthetic applications of this compound?

A4: this compound serves as a versatile precursor in the synthesis of various heterocyclic systems, including quinolines, quinazolines, benzodiazepines, and more. These heterocyclic compounds find applications in pharmaceuticals, materials science, and other fields. [, , , , , , , ]

Q5: Can you describe a specific example of using this compound in heterocycle synthesis?

A5: this compound reacts with aliphatic acids in polyphosphoric acid to yield 2-anilino-4-phenylquinoline derivatives. This reaction follows a mechanism similar to the Friedländer reaction. []

Q6: How does microwave irradiation influence reactions involving this compound?

A6: Microwave irradiation can significantly accelerate reactions involving this compound, such as the Friedländer condensation with heteroaromatic ketones. This allows for faster and more efficient synthesis of quinoline derivatives. []

Q7: What role does polyphosphoric acid play in reactions with this compound?

A7: Polyphosphoric acid acts as a dehydrating agent and a reaction medium in several transformations involving this compound. It promotes cyclization reactions, leading to the formation of heterocyclic compounds like quinolines and benzo[b][1,8]naphthyridines. [, ]

Q8: Are there any catalytic methods for synthesizing this compound derivatives?

A8: Yes, palladium-catalyzed reactions have proven successful in synthesizing this compound derivatives. For example, a palladium-catalyzed direct addition of arylboronic acids to 2-aminobenzonitriles efficiently yields various 2-aminobenzophenones. []

Q9: Can you provide an example where this compound acts as a ligand in metal complexes?

A9: this compound and its derivatives can chelate with various metal ions, such as copper, nickel, and zinc, forming metal complexes. These complexes exhibit interesting magnetic and spectral properties, making them potentially useful in diverse applications. [, , ]

Q10: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A10: Research suggests that substituents on the this compound core can significantly influence its biological activity. For example, the presence and position of halogen atoms on the benzophenone ring can impact the anticancer activity of certain derivatives. [, ]

Q11: Have any biological activities been reported for this compound derivatives?

A11: Yes, this compound derivatives have shown potential in various biological areas. Some derivatives display anticancer activity against different cancer cell lines. [, ]

Q12: Are there any studies investigating the metabolism of this compound in biological systems?

A12: Studies have explored the metabolism of this compound derivatives in rats. Results indicate that these compounds undergo biotransformation, forming metabolites like glucuronide conjugates. The extent of metabolism can be influenced by substituents on the this compound scaffold. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。